N'-(4-methoxyphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide N'-(4-methoxyphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide
Brand Name: Vulcanchem
CAS No.: 952981-04-3
VCID: VC7137398
InChI: InChI=1S/C20H25N3O3S/c1-26-17-6-4-16(5-7-17)22-20(25)19(24)21-13-15-8-10-23(11-9-15)14-18-3-2-12-27-18/h2-7,12,15H,8-11,13-14H2,1H3,(H,21,24)(H,22,25)
SMILES: COC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3
Molecular Formula: C20H25N3O3S
Molecular Weight: 387.5

N'-(4-methoxyphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide

CAS No.: 952981-04-3

Cat. No.: VC7137398

Molecular Formula: C20H25N3O3S

Molecular Weight: 387.5

* For research use only. Not for human or veterinary use.

N'-(4-methoxyphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide - 952981-04-3

Specification

CAS No. 952981-04-3
Molecular Formula C20H25N3O3S
Molecular Weight 387.5
IUPAC Name N'-(4-methoxyphenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Standard InChI InChI=1S/C20H25N3O3S/c1-26-17-6-4-16(5-7-17)22-20(25)19(24)21-13-15-8-10-23(11-9-15)14-18-3-2-12-27-18/h2-7,12,15H,8-11,13-14H2,1H3,(H,21,24)(H,22,25)
Standard InChI Key RKKAZLNHQYZXIE-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3

Introduction

Structural Overview

Chemical Name:
N'-(4-methoxyphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide

Molecular Features:

  • Methoxyphenyl group: A benzene ring substituted with a methoxy group (-OCH₃) at the para position.

  • Piperidine ring: A six-membered nitrogen-containing heterocyclic ring with a substituent at the 4-position.

  • Thiophene moiety: A five-membered sulfur-containing aromatic ring.

  • Ethanediamide chain: A linear chain with two amide functionalities.

This compound combines aromaticity (from the phenyl and thiophene rings) with heterocyclic and amide functionalities, which are often associated with biological activity.

Synthesis Pathways

The synthesis of this compound may involve multi-step organic reactions. Based on similar molecules:

  • Formation of the Piperidine Substituent:

    • The piperidine derivative can be synthesized by reacting a piperidine precursor (e.g., 4-piperidone) with thiophene-based aldehydes or ketones to introduce the thiophen-2-ylmethyl group.

  • Amide Bond Formation:

    • The ethanediamide backbone can be introduced through coupling reactions between an amine group (from the piperidine derivative) and an activated carboxylic acid derivative, such as an acid chloride or ester.

  • Methoxyphenyl Integration:

    • The methoxyphenyl group can be added via nucleophilic substitution or reductive amination reactions involving 4-methoxyaniline or its derivatives.

The exact synthetic route depends on the desired stereochemistry and functional group compatibility.

Analytical Characterization

To confirm the structure and purity of this compound, common analytical techniques include:

TechniquePurpose
NMR SpectroscopyIdentifies specific hydrogen and carbon environments (¹H-NMR, ¹³C-NMR).
Mass SpectrometryDetermines molecular weight and fragmentation patterns.
IR SpectroscopyIdentifies functional groups through characteristic vibrational frequencies.
X-ray CrystallographyConfirms three-dimensional molecular structure (if crystalline).

Potential Applications

Based on structural analogs, this compound may have applications in:

  • Pharmaceutical Research:

    • The presence of a piperidine ring suggests potential activity as a ligand for neurotransmitter receptors or transporters.

    • The thiophene moiety is often found in bioactive molecules targeting inflammation or cancer.

  • Material Science:

    • Aromatic compounds like this one could serve as precursors for organic semiconductors or other advanced materials.

  • Biological Studies:

    • Compounds with similar structures have been evaluated for antibacterial, antifungal, or CNS-related activities.

Related Research Findings

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